2-(1,4-Diazepan-1-yl)propan-1-ol

Description

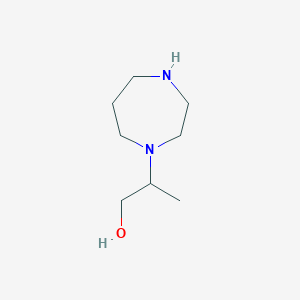

Structure

3D Structure

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFFRJDGKFITLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1,4 Diazepan 1 Yl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-(1,4-diazepan-1-yl)propan-1-ol reveals several strategic disconnections. The most intuitive approach involves disconnecting the C-N bond between the propanol (B110389) moiety and the diazepane ring. This leads to two key synthons: 1,4-diazepane and a suitable three-carbon electrophile, such as 1,2-epoxypropane or 1-halo-2-propanol.

Another strategy involves the disconnection of the 1,4-diazepane ring itself. A common method is the double N-alkylation of a diamine precursor, such as ethylenediamine, with a di-electrophilic propane (B168953) derivative. Alternatively, a domino process involving the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates can be employed to construct the 1,4-diazepane ring. acs.orgnih.gov

Stereoselective Synthesis of Chiral Enantiomers of this compound

The synthesis of specific enantiomers of this compound is crucial for its application in pharmaceuticals. Asymmetric synthesis is key to achieving high enantiomeric purity.

One effective method is the use of chiral building blocks. For instance, starting with an enantiomerically pure amino acid allows for the synthesis of chiral 1,4-diazepanes. researchgate.net Another approach is asymmetric reductive amination, a powerful tool for preparing chiral amines. researchgate.net This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enzymatic reactions also offer a highly selective route. Imine reductases (IREDs), for example, can be used for the asymmetric reductive amination of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess. nih.gov The reduction of β-hydroxy-N-sulfinyl imines with reagents like catecholborane and LiBHEt3 can yield syn- and anti-1,3-amino alcohol derivatives with high diastereoselectivity. elsevierpure.com

Multi-Component Reactions and One-Pot Syntheses Incorporating the this compound Scaffold

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy. nih.gov These strategies are increasingly being applied to the synthesis of complex heterocyclic scaffolds like this compound.

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that can be adapted for the synthesis of 1,4-diazepine derivatives. nih.govnih.gov This reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide product, which can then be further elaborated to the desired diazepine (B8756704). nih.gov Microwave-assisted MCRs have also been developed to accelerate the synthesis of diazepine derivatives. nih.gov

One-pot syntheses often involve a sequence of reactions where intermediates are not isolated. For instance, a one-pot procedure for the synthesis of 1,4-diazepane derivatives can involve the condensation of a diamine with a diketone, followed by cyclization. nih.gov

Catalytic Approaches to the Formation of the 1,4-Diazepane Ring and Subsequent Functionalization

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis and functionalization of the 1,4-diazepane ring.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of the diazepine ring. researchgate.netunimi.it These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net Copper-catalyzed C-N bond formation has also been shown to be an effective method. nih.govnih.gov

Heteropolyacids have emerged as efficient and reusable catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These solid acid catalysts can promote the condensation reactions involved in the formation of the diazepine ring under mild conditions. nih.gov

Optimization of Reaction Conditions, Scale-Up, and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, temperature, catalyst loading, and reaction time.

For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, a multi-addition procedure of the aldehyde component and the reducing agent (NaBH4) was found to significantly increase the yield of the desired tri-substituted product. nih.gov

The scalability of a synthetic route is a critical consideration for industrial applications. Continuous-flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. A two-step consecutive continuous-flow reduction system has been developed for C-N bond formation in the synthesis of a piperazine (B1678402) derivative, a related heterocyclic compound. mdpi.com

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to minimize the environmental impact of chemical processes. youtube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds. ijpsjournal.comnih.gov

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). youtube.com For example, a graphite (B72142) oxide catalyzed one-pot synthesis of spirodibenzo ijpsjournal.combenthamdirect.comdiazepine derivatives has been developed in an aqueous ethanol medium. rsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. jocpr.comnumberanalytics.com Both homogeneous and heterogeneous catalysts are used, with heterogeneous catalysts offering the advantage of easier separation and recycling. nih.govrsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. jocpr.comnumberanalytics.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. youtube.com Multi-component reactions are particularly noteworthy for their high atom economy. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on fossil fuels. jocpr.comnumberanalytics.com

By incorporating these green chemistry principles, the synthesis of this compound and other heterocyclic compounds can be made more sustainable and environmentally friendly. ijpsjournal.comrasayanjournal.co.in

Detailed Structural Characterization and Conformational Analysis of 2 1,4 Diazepan 1 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the covalent structure and preferred solution-phase conformation of 2-(1,4-Diazepan-1-yl)propan-1-ol. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR chemical shifts are based on data from the parent 1,4-diazepane (homopiperazine) and 1-amino-2-propanol systems. chemicalbook.commdpi.com The N-substitution is expected to cause a downfield shift of the adjacent protons and carbons on both the diazepane ring and the propanol (B110389) side chain.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2' (Diazepane) | 2.6 - 2.8 | m | - |

| H-3' (Diazepane) | 2.8 - 3.0 | m | - |

| H-5' (Diazepane) | 2.7 - 2.9 | m | - |

| H-6' (Diazepane) | 1.7 - 1.9 | m | - |

| H-7' (Diazepane) | 2.7 - 2.9 | m | - |

| H-1a (Propanol) | 3.4 - 3.6 | dd | J(1a,1b) ≈ 11-12, J(1a,2) ≈ 4-5 |

| H-1b (Propanol) | 3.2 - 3.4 | dd | J(1b,1a) ≈ 11-12, J(1b,2) ≈ 7-8 |

| H-2 (Propanol) | 3.8 - 4.0 | m | - |

| H-3 (Propanol, CH₃) | 1.0 - 1.2 | d | J(3,2) ≈ 6-7 |

| OH | Variable | br s | - |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (Diazepane) | ~52 |

| C-3' (Diazepane) | ~58 |

| C-5' (Diazepane) | ~48 |

| C-6' (Diazepane) | ~33 |

| C-7' (Diazepane) | ~48 |

| C-1 (Propanol) | ~67 |

| C-2 (Propanol) | ~65 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin coupling networks. sdsu.edu Key expected correlations include:

The methine proton (H-2) of the propanol chain with both diastereotopic methylene protons (H-1a, H-1b) and the methyl protons (H-3).

Within the diazepane ring, correlations between adjacent methylene protons (e.g., H-5' with H-6', and H-6' with H-7').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the ¹H and ¹³C assignments. For instance, the signal for the C-3 methyl carbon would show a cross-peak with the signal for the H-3 methyl protons. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the propanol side chain to the diazepane ring. youtube.com The key HMBC correlation would be from the H-2 proton of the propanol unit to the C-2' and C-7' carbons of the diazepane ring, and from the H-1 protons to the C-2' and C-7' carbons, confirming the N-substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and preferred conformation. princeton.edu For the 1,4-diazepane ring, NOESY could show through-space correlations between axial and equatorial protons on the same and adjacent carbons, helping to define the ring's conformation (e.g., chair vs. boat).

The seven-membered 1,4-diazepane ring is conformationally flexible and is expected to undergo ring inversion at room temperature. This process involves the interconversion between two equivalent (or non-equivalent, depending on substitution) low-energy conformations, typically chair or twist-boat forms. acs.orgnih.gov

This dynamic exchange can be studied using variable-temperature (VT) NMR spectroscopy. At room temperature, the exchange is often fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the diazepane ring. Upon cooling, the rate of inversion slows, leading to signal broadening and eventual decoalescence into separate, sharp signals for the individual axial and equatorial protons at the coalescence temperature.

By analyzing the spectra at different temperatures, particularly the coalescence temperature, the energy barrier (ΔG‡) for the ring inversion process can be calculated. For related 1,4-benzodiazepines, these barriers are typically in the range of 10-20 kcal/mol. nih.gov 2D Exchange Spectroscopy (EXSY) can also be used to visualize and quantify this conformational exchange. acs.org

Advanced Mass Spectrometry for Elucidation of Fragmentation Pathways and Isotopic Distribution

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₈H₁₈N₂O, Mol. Wt.: 158.24 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula.

Under electron ionization (EI), the molecular ion ([M]⁺˙) would be formed, followed by characteristic fragmentation. The fragmentation of aliphatic amines and alcohols is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom, leading to the formation of a stable, resonance-delocalized cation. youtube.com

Predicted Major Fragmentation Pathways:

α-Cleavage at the Propanol Side Chain: The most favorable α-cleavage is the loss of the largest alkyl group from the nitrogen atom. However, in this case, cleavage would occur within the side chain. Cleavage of the C1-C2 bond would result in the loss of a CH₂OH radical (•CH₂OH, 31 u), leading to a fragment ion at m/z 127.

Cleavage adjacent to the hydroxyl group: α-cleavage next to the oxygen atom would involve the loss of a methyl radical (•CH₃, 15 u) to form an ion at m/z 143.

Fragmentation of the Diazepane Ring: The cyclic amine can undergo ring opening followed by cleavage. A common pathway for cyclic amines is the formation of an iminium ion. For instance, cleavage of the C2'-C3' bond could lead to a fragment at m/z 85, corresponding to the [CH₂=N(CH₂)₂CH=CH₂]⁺ ion, a common fragment for N-substituted diazepanes. Another prominent fragment would likely appear at m/z 56, corresponding to the [C₃H₆N]⁺ ion from further fragmentation.

Proposed EI-MS Fragmentation Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₈N₂O]⁺˙ | Molecular Ion |

| 143 | [C₇H₁₅N₂O]⁺ | Loss of •CH₃ from propanol side chain (α-cleavage to OH) |

| 127 | [C₇H₁₅N₂]⁺ | Loss of •CH₂OH from propanol side chain |

| 85 | [C₅H₉N₂]⁺ | Cleavage of the diazepane ring |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would precisely determine the conformation of the 1,4-diazepane ring and the orientation of the propanol substituent.

Based on crystallographic studies of the parent hexahydro-1,4-diazepine (homopiperazine) and its derivatives, the seven-membered ring is expected to adopt a pseudo-chair or twist-chair conformation, as this minimizes steric and torsional strain. mdpi.comnih.gov The propanol substituent would likely occupy an equatorial position to reduce steric hindrance.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions that stabilize the crystal lattice. The presence of both a hydroxyl group (a hydrogen bond donor) and two tertiary amine nitrogen atoms (hydrogen bond acceptors) suggests that strong intermolecular hydrogen bonding will be a dominant feature of the crystal packing. It is anticipated that O-H···N hydrogen bonds will link adjacent molecules into chains or more complex networks. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint. spectroscopyonline.com These spectra are highly useful for identifying functional groups and analyzing intermolecular interactions like hydrogen bonding.

For this compound, the key vibrational modes would be:

O-H Stretching: A strong, broad absorption band in the FT-IR spectrum between 3200 and 3600 cm⁻¹ is the hallmark of the hydroxyl group involved in intermolecular hydrogen bonding. The breadth of this band is indicative of the different hydrogen-bonding environments in the sample. arxiv.org

C-H Stretching: Multiple bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

C-O Stretching: A strong band in the FT-IR spectrum, typically between 1000 and 1260 cm⁻¹, is characteristic of the C-O stretching vibration of the alcohol.

C-N Stretching: These vibrations for tertiary amines typically appear as medium to weak bands in the 1020-1250 cm⁻¹ region and can be difficult to distinguish from C-C stretching and C-H bending modes.

N-H Stretching: A band for the secondary amine in the diazepane ring would be expected around 3300-3500 cm⁻¹, but it may be weak or absent in the IR spectrum and could be obscured by the broad O-H stretch.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations are typically strong, providing a clear fingerprint of the aliphatic portions of the molecule. researchgate.net

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | FT-IR Intensity | Raman Intensity | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H stretch (H-bonded) | Strong, Broad | Weak | 3200 - 3600 |

| N-H stretch | Medium-Weak | Weak | 3300 - 3500 |

| C-H stretch (aliphatic) | Medium-Strong | Strong | 2850 - 2960 |

| C-O stretch (alcohol) | Strong | Medium | 1000 - 1260 |

| C-N stretch (amine) | Medium | Medium | 1020 - 1250 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Enantiopure this compound

The presence of a stereocenter at the C-2 position of the propanol side chain means that this compound exists as a pair of enantiomers, (R) and (S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a pure enantiomer. spectroscopyeurope.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.com Chiral molecules exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects). While the target molecule lacks a strong chromophore for electronic CD in the accessible UV-Vis range, Vibrational Circular Dichroism (VCD) would be an excellent alternative. VCD measures the CD effect in the infrared region, corresponding to vibrational transitions. spectroscopyeurope.com The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. nih.govacs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve is characteristic of a specific enantiomer. Similar to CD, the absolute configuration can be assigned by comparing the experimental ORD curve to that of known compounds or to theoretical predictions.

The combination of these chiroptical methods provides a powerful, non-destructive means of assigning the absolute stereochemistry of chiral molecules like this compound without the need for crystallization or the use of chiral derivatizing agents. acs.org

Chemical Reactivity and Derivatization Strategies of 2 1,4 Diazepan 1 Yl Propan 1 Ol

Reactivity of the Secondary Alcohol Functionality: Esterification, Etherification, and Oxidation Pathways

The secondary alcohol group in 2-(1,4-diazepan-1-yl)propan-1-ol is a key site for derivatization. Standard organic transformations can be applied to this functional group to introduce a variety of substituents.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions to form the corresponding esters. This reaction allows for the introduction of a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Etherification: Etherification of the secondary alcohol provides another avenue for derivatization. For instance, Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be employed to introduce various alkyl or aryl groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(1,4-diazepan-1-yl)propan-2-one. This transformation is typically achieved using common oxidizing agents. The resulting ketone offers a new reactive handle for further functionalization, such as reductive amination or the formation of imines and enamines.

Reactivity of the Secondary Amine Functionalities: Acylation, Alkylation, and Reductive Amination

The 1,4-diazepane ring contains two secondary amine functionalities, both of which are nucleophilic and can participate in a variety of reactions.

Acylation: The secondary amines can be acylated with acid chlorides or anhydrides to form amides. This reaction is a common strategy for introducing diverse substituents onto the diazepane ring. For example, acylation with chloroacetyl chloride can introduce a reactive handle for further nucleophilic substitution. researchgate.net

Alkylation: Alkylation of the secondary amines with alkyl halides or other electrophiles leads to the formation of tertiary amines. This modification can significantly impact the basicity and steric properties of the diazepane ring. Palladium-catalyzed asymmetric allylic alkylation has been reported for 1,4-diazepan-5-ones, suggesting a potential route for the enantioselective introduction of substituents on the diazepane core. nih.gov

Reductive Amination: The secondary amines can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent. This powerful reaction allows for the formation of new carbon-nitrogen bonds and the introduction of a wide array of substituents. Intramolecular reductive amination is a key step in the synthesis of some chiral 1,4-diazepanes. researchgate.net

Ring Transformation and Rearrangement Reactions Involving the 1,4-Diazepane Core of this compound

The 1,4-diazepane ring system, while generally stable, can undergo ring transformation and rearrangement reactions under specific conditions. These reactions can lead to the formation of other heterocyclic structures. For instance, rearrangements of 1,5-benzodiazepine-2,4-diones into benzimidazolone derivatives have been observed under basic conditions. researchgate.net While this is a related but different diazepine (B8756704) system, it highlights the potential for skeletal reorganization within diazepine-containing molecules. The synthesis of 1,4-benzodiazepines can involve ring expansion of a six-membered quinazoline (B50416) ring to a seven-membered benzodiazepine (B76468) ring. researchgate.net Such rearrangements, though not directly reported for this compound itself, suggest that the diazepane ring may not be inert to all reaction conditions and could potentially be a substrate for novel transformations.

Heterocycle Functionalization and Substitution Reactions on the Diazepane Ring

Beyond the reactions at the nitrogen atoms, the carbon backbone of the diazepane ring can also be functionalized. While direct C-H functionalization of the diazepane ring of this specific compound is not widely documented, related diazepine chemistries offer insights into potential strategies. For example, the synthesis of substituted 1,4-diazepines can be achieved through the reaction of ketimine intermediates with aldehydes. nih.gov Furthermore, various derivatives of 1,4-diazepines can be obtained by treating them with secondary amines. researchgate.netjocpr.comjocpr.com These methods highlight the potential to introduce substituents at various positions on the diazepine ring, leading to a diverse range of analogs.

Complexation Chemistry of this compound as a Polydentate Ligand with Metal Ions

The presence of two nitrogen atoms and one oxygen atom in this compound makes it a potential tridentate ligand (N,N,O-donor). This structural feature allows it to form coordination complexes with a variety of metal ions. The diazepane ring can adopt different conformations, influencing the geometry of the resulting metal complexes. The ability of similar 1,4-diazepane derivatives to act as ligands is documented, with applications in catalysis. For instance, a tricopper complex with a 1,4-diazepane-based ligand has been used as a catalyst for the conversion of methane (B114726) to methanol. researchgate.net The coordination chemistry of this compound could be explored for applications in catalysis, materials science, and as a means to modulate its biological activity.

Multi-Site Derivatization for the Generation of Diverse Chemical Libraries Based on this compound

The multiple reactive sites on this compound make it an excellent scaffold for the construction of diverse chemical libraries. By systematically varying the substituents at the secondary alcohol and the two secondary amines, a large number of analogs can be generated. This approach is valuable in drug discovery for exploring structure-activity relationships. The concept of using a central scaffold for combinatorial derivatization has been successfully applied to other systems, such as DNA-encoded chemical libraries based on diaminopropanoic acid scaffolds. nih.gov Similarly, combinatorial libraries of 1,4-diazepane-2-ones have been generated to identify inhibitors of LFA-1. doi.org The this compound scaffold, with its three points of diversity, is well-suited for such library synthesis efforts, potentially leading to the discovery of new biologically active compounds. nih.gov

Theoretical and Computational Investigations of 2 1,4 Diazepan 1 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1,4-Diazepan-1-yl)propan-1-ol, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed.

These calculations would yield crucial information such as:

Optimized molecular geometry: The three-dimensional arrangement of atoms with the lowest potential energy.

Electronic energy and thermodynamic properties: Including enthalpy, Gibbs free energy, and entropy, which are vital for assessing the molecule's stability.

Molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. Their energies and spatial distributions provide insights into the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

Electron density distribution and electrostatic potential maps: These would visualize the electron-rich and electron-poor regions of the molecule, highlighting areas of potential intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the diazepane ring.

A hypothetical data table for such calculations might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available | Data not available | Data not available |

| MP2 | aug-cc-pVDZ | Data not available | Data not available | Data not available |

No published data is currently available to populate this table.

Conformational Analysis and Energy Minima Determination via ab initio and Density Functional Theory (DFT) Methods

The flexibility of the seven-membered diazepane ring and the rotatable bonds in the propanol (B110389) side chain suggest that this compound can exist in multiple conformations. A comprehensive conformational analysis would be essential to identify the most stable structures.

This would typically involve:

Systematic or stochastic conformational searches: To explore the potential energy surface and identify various low-energy conformers.

Geometry optimization: Each identified conformer would be fully optimized using DFT or ab initio methods to locate the precise energy minima.

Frequency calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate their relative thermodynamic properties (enthalpy and Gibbs free energy).

The results would reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with other molecules, including biological targets.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the structural characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. Comparing these predicted spectra with experimental data would be a powerful tool for confirming the compound's structure.

Vibrational Spectroscopy: The calculation of vibrational frequencies (infrared and Raman) through frequency analysis at the DFT level would help in assigning the peaks in experimental spectra. Key vibrational modes would include the O-H stretch of the alcohol, N-H stretches of the diazepane ring, and various C-N and C-O stretching and bending modes.

A hypothetical table for predicted NMR shifts could be presented as follows:

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1' (CH₂) | Data not available | Data not available |

| C2' (CH) | Data not available | Data not available |

| C3' (CH₃) | Data not available | Data not available |

| C2 (CH₂) | Data not available | Data not available |

| ... | Data not available | Data not available |

No published data is currently available to populate this table.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

To understand the behavior of this compound in a condensed phase, particularly in solution, molecular dynamics (MD) simulations would be necessary.

MD simulations would provide insights into:

Solvation structure: How solvent molecules, such as water, arrange themselves around the solute molecule. This is crucial for understanding solubility and the influence of the solvent on conformational preferences.

Dynamical properties: The simulations would reveal the flexibility of the molecule over time, including the dynamics of the diazepane ring and the propanol side chain.

Hydrogen bonding network: The formation and breaking of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds, can be monitored.

In Silico Studies of Reaction Mechanisms and Transition States for Chemical Transformations of this compound

Computational chemistry can be used to explore the potential chemical reactions of this compound. For instance, one could investigate the mechanisms of its synthesis, such as the reaction of 1,4-diazepane with propylene (B89431) oxide.

These studies would involve:

Locating transition states: Identifying the high-energy structures that connect reactants and products.

Calculating activation energies: Determining the energy barriers for potential reactions, which provides information about the reaction rates.

Reaction path following: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the correct reactants and products.

Chemoinformatics and Machine Learning Approaches for Structure-Reactivity Prediction

While no specific chemoinformatics or machine learning models for this compound exist, this is a rapidly growing field. Current time information in Edmonton, CA.nih.govrsc.org In the future, data from high-throughput screening or computational studies on a library of related diazepane derivatives could be used to build predictive models.

These models could predict various properties, such as:

Biological activity: Predicting the affinity of the compound for specific biological targets.

Physicochemical properties: Estimating properties like solubility, lipophilicity (logP), and pKa.

Reactivity: Predicting the outcome of chemical reactions.

Synthesis and Investigation of Analogues and Derivatives of 2 1,4 Diazepan 1 Yl Propan 1 Ol

Design and Synthesis of Homologous and Isomeric Compounds

The synthesis of homologous and isomeric compounds of 2-(1,4-diazepan-1-yl)propan-1-ol is crucial for understanding the impact of structural variations on the molecule's properties. Homologous compounds involve the systematic extension or shortening of the alkyl chain of the propan-1-ol moiety, while isomeric compounds rearrange the positions of the hydroxyl and diazepanyl groups.

A plausible synthetic route to the parent compound, this compound, involves the nucleophilic addition of 1,4-diazepane to propylene (B89431) oxide. This reaction typically proceeds via a ring-opening mechanism, where one of the nitrogen atoms of the diazepane ring attacks an electrophilic carbon atom of the epoxide. The regioselectivity of this reaction is influenced by steric and electronic factors, with the nucleophilic attack preferentially occurring at the less substituted carbon of the epoxide, yielding the desired secondary alcohol.

Advanced Research Applications of 2 1,4 Diazepan 1 Yl Propan 1 Ol in Chemical Sciences

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-(1,4-diazepan-1-yl)propan-1-ol, stemming from the stereocenter at the second position of the propan-1-ol chain, makes it a valuable chiral precursor in asymmetric synthesis. Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

The presence of both a hydroxyl group and secondary and tertiary amine functionalities allows for a variety of chemical transformations. The hydroxyl group can be derivatized or used to direct stereoselective reactions, while the diazepane ring can be modified to introduce further complexity. Researchers can exploit these features to construct intricate molecular architectures with high stereochemical control. Although specific examples of its use in the total synthesis of complex natural products are not yet widely reported, its structural motifs are analogous to other chiral amino alcohols that are staples in asymmetric synthesis.

| Feature | Implication in Asymmetric Synthesis |

| Chiral Center | Source of stereochemical information for creating enantiomerically pure products. |

| Hydroxyl Group | Can act as a directing group or be converted to other functional groups. |

| Diazepane Ring | A scaffold that can be functionalized to build complex molecular frameworks. |

The principles of asymmetric synthesis often rely on the use of chiral catalysts or auxiliaries to induce enantioselectivity. d-nb.infonih.govbeilstein-journals.orgmdpi.com The development of new chiral building blocks like this compound is crucial for expanding the toolbox of synthetic chemists. nih.gov

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The 1,4-diazepane ring system, with its two nitrogen atoms, is an excellent chelating moiety for a wide range of metal ions. This makes this compound a promising candidate as a ligand in both homogeneous and heterogeneous catalysis. The combination of the chiral propan-1-ol side chain and the diazepane core allows for the design of chiral ligands for transition metal-catalyzed asymmetric reactions.

In organocatalysis , the amine functionalities within the diazepane ring can act as Brønsted or Lewis bases, or participate in hydrogen bonding interactions to activate substrates. While specific studies on this compound as an organocatalyst are limited, related chiral diamines and amino alcohols have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. beilstein-journals.org

In transition metal catalysis , the diazepane moiety can coordinate to metals such as palladium, ruthenium, rhodium, and copper, which are commonly used in cross-coupling reactions, hydrogenations, and oxidations. The chirality of the ligand can be transferred to the catalytic cycle, leading to the formation of enantiomerically enriched products. The hydroxyl group can also coordinate to the metal center or be functionalized to tune the steric and electronic properties of the ligand. The broader class of benzodiazepines, which share a similar diazepine (B8756704) core, has been explored for the preparation of metallacycles with potential catalytic activity. mdpi.comresearchgate.net

Application in Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembled Structures

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The diazepane scaffold is a known component in the design of macrocyclic hosts for molecular recognition, a key aspect of host-guest chemistry. nih.gov These systems have applications in drug delivery, sensing, and catalysis.

Furthermore, the amphiphilic nature that can be imparted to derivatives of this compound can lead to self-assembly in solution. Molecules with both hydrophilic (like the hydroxyl and amine groups) and hydrophobic parts can spontaneously form organized structures such as micelles, vesicles, or nanofibers. rsc.org These self-assembled structures are of interest for creating new materials with controlled nanostructures. The stepwise assembly of complex structures like metallohelices has been demonstrated with related chiral building blocks. acs.org

Incorporation into Polymeric Materials for Advanced Functional Applications

Functional polymers, which have specific chemical groups that impart desired properties, are a major area of materials science research. nih.gov The this compound molecule can be incorporated into polymer chains either as a monomer or as a post-polymerization modification.

The hydroxyl group provides a convenient handle for polymerization reactions, such as esterification or etherification, to form polyester (B1180765) or polyether backbones. The resulting polymers would have pendant diazepane rings, which can introduce several valuable properties:

Metal-chelating ability: These polymers could be used to remove heavy metal ions from water or to create polymer-supported catalysts.

pH-responsiveness: The amine groups in the diazepane ring can be protonated or deprotonated depending on the pH, leading to changes in the polymer's solubility or conformation. This is a desirable property for smart materials used in drug delivery or sensors.

Adhesion and surface modification: The polar nature of the functional groups can enhance the adhesion of the polymer to various surfaces.

Research on molecularly imprinted polymers (MIPs) using diazepam, a related benzodiazepine (B76468), has shown the potential of creating polymers with high selectivity for specific molecules. consensus.appresearchgate.netresearchgate.netunpad.ac.id This principle could be extended to polymers incorporating this compound for selective separation or sensing applications.

Development of Chemosensors and Recognition Elements for Specific Analytes

A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte) through a measurable change, such as in color or fluorescence. The diazepane moiety is a known recognition element for various analytes, including metal ions and small organic molecules.

By functionalizing the this compound molecule with a signaling unit (a chromophore or fluorophore), it is possible to design chemosensors. The binding of an analyte to the diazepane ring would alter the electronic environment of the signaling unit, resulting in a detectable optical response. The chiral nature of the molecule also opens up the possibility of developing sensors that can distinguish between enantiomers of a chiral analyte.

Recent developments in sensor technology include the use of molecularly imprinted polymers on quantum dots. For instance, a nanosensor for diazepam was developed using Mn-doped ZnS quantum dots coated with a molecularly imprinted polymer, demonstrating high selectivity. nih.gov This approach highlights the potential for creating highly specific sensors based on the diazepane scaffold.

Application in Materials Science for Surface Modification and Nanotechnology

The functional groups present in this compound make it a suitable candidate for the surface modification of materials. By grafting this molecule onto the surface of silica, metal oxides, or nanoparticles, the surface properties can be tailored for specific applications. For example, a surface modified with this compound could exhibit enhanced hydrophilicity, provide sites for metal coordination, or act as a chiral stationary phase in chromatography.

In nanotechnology , this molecule could be used to functionalize nanoparticles, quantum dots, or carbon nanotubes. This functionalization can improve their dispersibility in various solvents, introduce specific recognition sites, or enable their self-assembly into larger, ordered structures. The ability of diazepine-based compounds to act as privileged scaffolds is an area of active research. nih.gov

Future Research Directions and Emerging Paradigms for 2 1,4 Diazepan 1 Yl Propan 1 Ol

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The slow, traditional methods of chemical synthesis are increasingly being replaced by automated and high-throughput techniques that enhance efficiency, precision, and the scale of discovery. oxfordglobal.com The application of these platforms to the synthesis of 2-(1,4-diazepan-1-yl)propan-1-ol and its derivatives is a promising future direction.

Automated synthesis platforms, which can perform chemical reactions with minimal human intervention, are becoming crucial in drug discovery. nih.gov Systems like automated synthesizers, particularly for complex molecules, and microfluidic systems that allow for reactions on a miniature scale, can significantly accelerate the production of libraries of this compound derivatives. oxfordglobal.com This increased efficiency allows for the rapid generation of diverse compound sets for screening.

Continuous flow synthesis, a key component of modern automated chemistry, has been successfully applied to the production of related 1,4-benzodiazepine (B1214927) structures like diazepam. frontiersin.orgresearchgate.net Researchers have developed automated, multi-step flow processes that achieve high yields and purity, demonstrating the potential for robust and scalable manufacturing. frontiersin.org These established methodologies for the broader benzodiazepine (B76468) class could serve as a foundation for developing efficient, high-purity synthesis routes for this compound and its analogues. frontiersin.orgdntb.gov.ua The ability to rapidly synthesize and purify these compounds would facilitate broader biological and material science investigations.

Table 1: Automated and Flow Synthesis Platforms for Heterocyclic Compounds

| Platform/Technology | Application/Advantage | Relevance to this compound |

|---|---|---|

| Automated Synthesizers | Automates the chemical synthesis process, ensuring high precision and reproducibility. oxfordglobal.com | Production of peptide or nucleic acid conjugates of the core scaffold. |

| Microfluidic Systems | Conducts reactions on a small scale, saving materials and speeding up the synthesis process. oxfordglobal.com | Rapid screening of reaction conditions and synthesis of small-quantity derivative libraries. |

| Continuous Flow Reactors | Enables continuous production, improving efficiency, safety, and scalability. frontiersin.orgdntb.gov.ua | Scalable manufacturing of the parent compound and key intermediates. |

| High-Throughput Analysis | Automated HPLC, GC, and MS for rapid analysis of synthesized compounds. oxfordglobal.com | Quality control and characterization of compound libraries generated via automated synthesis. |

Exploration of Novel Reactivity under Non-Classical Conditions (e.g., Photochemistry, Electrochemistry, High Pressure)

Investigating the reactivity of this compound under non-classical conditions can unveil novel reaction pathways and lead to the synthesis of unique molecular architectures. These methods offer alternative energy inputs to traditional thermal heating, often resulting in different selectivity and reactivity.

Photochemistry: The use of light to initiate chemical reactions could lead to novel cyclizations, rearrangements, or functionalization reactions of the diazepane ring that are not accessible through ground-state chemistry.

Electrochemistry: Electrochemical synthesis provides a green and powerful tool for performing redox reactions. The electrochemical behavior of related diazabutadiene complexes has been studied, suggesting that the nitrogen atoms in the 1,4-diazepane ring could be susceptible to electrochemical oxidation or reduction, enabling novel C-N or N-N bond formations. rsc.org

High-Pressure Chemistry: Applying high pressure can accelerate reactions, influence stereoselectivity, and enable transformations that are not feasible at atmospheric pressure. For the synthesis of diazepine (B8756704) derivatives, high-pressure conditions have been employed in certain methodologies, indicating a potential avenue for optimizing or discovering new reactions involving the this compound scaffold. researchgate.net

Exploring these non-classical conditions could expand the synthetic utility of this compound, providing access to a wider range of derivatives with potentially enhanced properties.

Development of Advanced Materials based on this compound Scaffolds

The unique structural and functional group combination of this compound makes it an attractive building block for the creation of advanced materials. The diazepane moiety can act as a versatile scaffold for constructing complex macromolecular structures.

One emerging application is in the development of bifunctional chelating agents (BFCs). Research has shown that 1,4-diazepane scaffolds can be used to create BFCs for chelating radiometals, which are crucial for non-invasive molecular imaging applications like PET and SPECT. mdpi.com The propanol (B110389) arm of this compound provides a convenient handle for conjugation to biomolecules (e.g., peptides, antibodies) or nanoparticles, while the diazepane ring serves as the core of the metal-chelating moiety.

Future research could focus on:

Polymer Science: Incorporating the this compound unit into polymer backbones or as pendant groups to create functional polymers with metal-binding, pH-responsive, or catalytic properties.

Nanomaterials: Grafting derivatives onto the surface of nanoparticles (e.g., gold, silica, iron oxide) to develop targeted drug delivery systems, diagnostic probes, or novel catalysts.

Metal-Organic Frameworks (MOFs): Using the diazepane derivative as a multitopic organic linker to construct novel MOFs with potential applications in gas storage, separation, and catalysis.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines

The true potential of this compound and its derivatives will be realized through collaborative, interdisciplinary research. The 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, as it appears in compounds targeting a wide range of biological systems. jocpr.com

Medicinal Chemistry and Pharmacology: Derivatives of the 1,4-diazepane scaffold have shown significant promise in various therapeutic areas. For instance, they have been investigated as factor Xa inhibitors for antithrombotic therapy nih.gov, positive inotropic agents for cardiovascular diseases nih.gov, and pan-KRAS inhibitors for cancer treatment. acs.org Future work will likely involve synthesizing libraries of this compound derivatives and screening them for activity against new biological targets.

Microbiology and Infectious Disease: The 1,4-diazepane structure has been explored for its role in combating antimicrobial resistance. For example, 1-benzyl-1,4-diazepane (B1296151) was found to act as an efflux pump inhibitor (EPI) in Escherichia coli, potentiating the effects of existing antibiotics. nih.gov This suggests that derivatives of this compound could be developed as adjuvants to overcome drug resistance in bacteria.

Chemical Biology: The compound can be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These probes can be used to study the biological roles of specific enzymes or receptors that the diazepane scaffold may interact with, helping to elucidate molecular mechanisms of action.

Table 2: Examples of Interdisciplinary Applications of 1,4-Diazepane Derivatives

| Research Area | Application/Target | Example Compound Class |

|---|---|---|

| Medicinal Chemistry | Factor Xa Inhibition (Anticoagulant) | Novel 1,4-diazepane derivatives nih.gov |

| Pharmacology | Positive Inotropic Agents (Heart Failure) | N-(quinolin-7-yl)-2-( frontiersin.orgresearchgate.netdiazepan-1-yl)acetamides nih.gov |

| Oncology | Pan-KRAS Inhibition (Anti-cancer) | Spirocyclic diazepane-containing compounds acs.org |

| Microbiology | Efflux Pump Inhibition (Anti-MDR) | 1-benzyl-1,4-diazepane nih.gov |

| Molecular Imaging | Bifunctional Chelating Agents (Diagnostics) | 1,4-diazepane (DAZA) scaffolds for radiometals mdpi.com |

Predictive Modeling and Artificial Intelligence in the Discovery and Optimization of Derivatives of this compound

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govbcs.org These computational tools can analyze vast datasets to predict the properties of new molecules, thereby accelerating the design-synthesis-test cycle. nih.govelifesciences.org

For the this compound scaffold, AI can be applied in several ways:

De Novo Design: Generative AI models can design novel derivatives with optimized properties. nih.gov By learning from existing chemical and biological data, these models can propose new structures that are predicted to have high potency for a specific biological target or desired material characteristics.

Property Prediction: AI/ML models can be trained to predict key properties such as bioactivity, toxicity, solubility, and metabolic stability for newly designed derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthetic Route Prediction: AI tools are being developed to suggest optimal synthetic pathways for target molecules, which can be integrated with automated synthesis platforms to create a fully autonomous discovery workflow.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,4-Diazepan-1-yl)propan-1-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A modified nucleophilic substitution reaction is commonly employed. For example, substituting a brominated precursor (e.g., 2-bromopropanol) with 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) can yield the target compound. Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) is effective, as demonstrated in analogous diazepane-based syntheses . Optimizing reaction time, temperature, and stoichiometric ratios of the amine precursor can enhance yields beyond the reported 45% for similar structures.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The NMR spectrum should reveal resonances for the diazepane ring protons (δ 2.5–3.5 ppm) and the propanol backbone (δ 3.6–4.0 ppm for the hydroxyl-bearing methylene). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the hydroxyl stretch (~3200–3600 cm). Chromatographic purity assessments (HPLC or TLC) are recommended to rule out byproducts from incomplete ring closure or side reactions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict the compound’s conformational flexibility and electron distribution, which influence binding to targets like G-protein-coupled receptors (GPCRs). Molecular docking simulations (using software like AutoDock Vina) may identify interactions with residues in the D3 dopamine receptor, a known target for diazepane derivatives. Validating predictions with in vitro binding assays (e.g., radioligand displacement) is essential to correlate computational and experimental data .

Q. What strategies resolve contradictions in reported biological activity data for diazepane derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from variations in assay conditions (e.g., bacterial strain specificity or cytokine profiling methods). A systematic approach includes:

- Replicating experiments under standardized protocols (e.g., CLSI guidelines for MIC determinations).

- Comparing stereochemical purity (via chiral HPLC), as impurities can skew results.

- Cross-referencing with structurally validated analogs (e.g., 7-(2-hydroxypropan-2-yl)-octahydronaphthalen-1-ol derivatives) to isolate structure-activity relationships .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

- Methodological Answer : The compound’s hydrophilicity (due to the hydroxyl group) may limit blood-brain barrier penetration. Strategies include:

- Prodrug modification (e.g., acetylating the hydroxyl to enhance lipophilicity).

- Pharmacokinetic profiling via LC-MS/MS to assess bioavailability and metabolic stability in rodent models.

- Co-administration with cytochrome P450 inhibitors if rapid hepatic clearance is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.